2-Bromo-5,6-difluorobenzo[d]thiazole
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Overview
Description
2-Bromo-5,6-difluorobenzo[d]thiazole is a heterocyclic compound with the molecular formula C7H2BrF2NS. It is a derivative of benzo[d]thiazole, featuring bromine and fluorine substituents at the 2, 5, and 6 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,6-difluorobenzo[d]thiazole typically involves the bromination and fluorination of benzo[d]thiazole derivatives. One common method includes the reaction of 2-aminobenzenethiol with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, and a solvent like acetonitrile. The reaction mixture is heated to a specific temperature to facilitate the substitution reactions, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5,6-difluorobenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzo[d]thiazole derivatives, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
2-Bromo-5,6-difluorobenzo[d]thiazole has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: It is utilized in the fabrication of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 2-Bromo-5,6-difluorobenzo[d]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole
- 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole
- 6-Bromo-2-methylbenzo[d]thiazole
Uniqueness
2-Bromo-5,6-difluorobenzo[d]thiazole is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. These substituents enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions and applications .
Properties
Molecular Formula |
C7H2BrF2NS |
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Molecular Weight |
250.07 g/mol |
IUPAC Name |
2-bromo-5,6-difluoro-1,3-benzothiazole |
InChI |
InChI=1S/C7H2BrF2NS/c8-7-11-5-1-3(9)4(10)2-6(5)12-7/h1-2H |
InChI Key |
ZMKZTKLJDUUHNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)SC(=N2)Br |
Origin of Product |
United States |
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